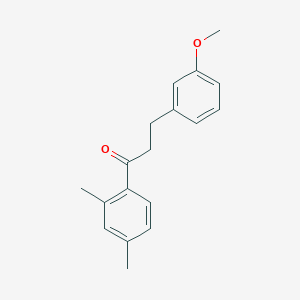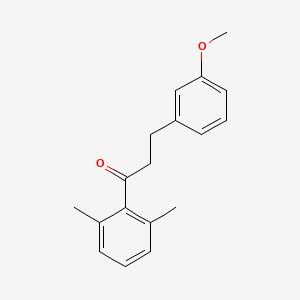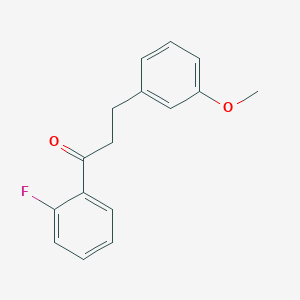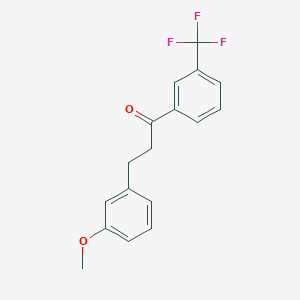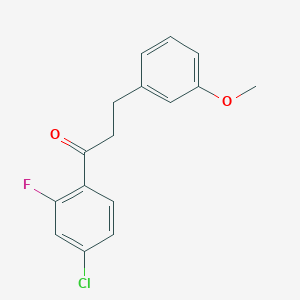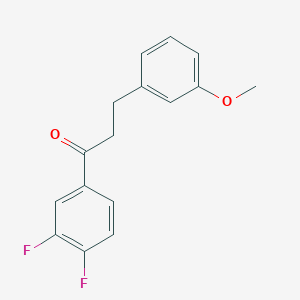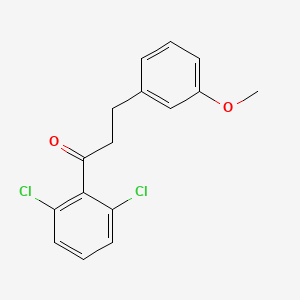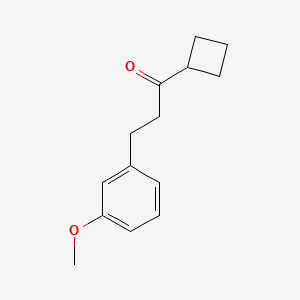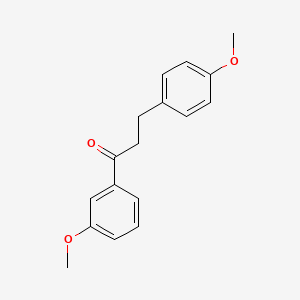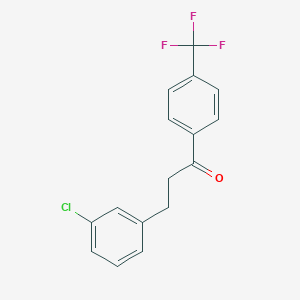
3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone” likely contains a phenyl ring substituted with a chloro group at the 3-position and a propiophenone group at the 4’-position. The propiophenone group is further substituted with a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts acylation, using an appropriate benzene derivative and an acid chloride or anhydride .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenyl ring with the chloro group at the 3-position and the propiophenone group at the 4’-position. The propiophenone group would further show a trifluoromethyl group .
Chemical Reactions Analysis
The compound, like other aromatic compounds, might undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group might deactivate the benzene ring towards further electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the trifluoromethyl group might increase its lipophilicity compared to the parent compound .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis : A study on a similar compound, 3′,4′-difluoro-2-hydroxyiminopropiophenone, revealed insights into its crystal and molecular structure. This research highlighted the different biological activities of its isomers, attributed to their distinct crystal structures (Allen, Trotter, & Rogers, 1971).
Quantum Chemical Studies and Synthesis : Another study synthesized compounds related to 3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone and performed quantum chemical studies. This research provided insights into molecular geometry, chemical reactivity, and spectroscopic analysis (Satheeshkumar et al., 2017).
Nonlinear Optical Properties : Research on a compound structurally similar to this compound, namely 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, revealed significant nonlinear optical properties. This compound showed potential for use in optical devices, highlighting the relevance of such compounds in the field of optics (Mostaghni, Shafiekhani, & Mahani, 2022).
Polymer Synthesis and Characterization : A study on the synthesis and characterization of novel polythiophenes, which are relevant to the field of polymers, highlighted the incorporation of azobenzene units and oligo(ethylene glycol) segments. This research contributes to understanding the thermal, optical, and electrochemical properties of polymers (Tapia et al., 2010).
Molecular Docking and Quantum Chemical Calculations : Research involving molecular docking and quantum chemical calculations on a related compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, provides valuable insights into the molecular structure, spectroscopic data, and biological effects (Viji et al., 2020).
Mecanismo De Acción
Target of Action
The compound “3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone” is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation . It primarily targets the ATP synthase, a key enzyme in the electron transport chain .
Mode of Action
CCCP acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disruption in the proton gradient leads to a decrease in ATP production, affecting cellular energy metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is oxidative phosphorylation, a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP . By inhibiting ATP synthase, the compound disrupts the normal functioning of this pathway, leading to a decrease in ATP production .
Pharmacokinetics
The structurally similar compound cccp is known to be highly lipophilic, allowing it to easily cross cell membranes
Result of Action
The primary result of the action of “3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone” is the disruption of cellular energy metabolism due to the inhibition of ATP synthase . This can lead to a variety of cellular effects, including decreased cell viability and potential cell death .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKXROSLBZXRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644443 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-30-9 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


